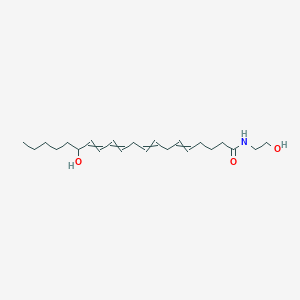
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide is a complex organic compound with the molecular formula C22H37NO3. It is known for its unique structure, which includes multiple double bonds and hydroxyl groups. This compound is often studied for its potential biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide typically involves the reaction of arachidonic acid with ethanolamine under specific conditions. The process may include the use of catalysts such as methanol sodium in a solvent mixture of hexane and ethanol . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction can lead to saturated compounds.
Wissenschaftliche Forschungsanwendungen
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in inflammation and pain management.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide involves its interaction with specific molecular targets such as cannabinoid receptors (CB1 and CB2) and other receptors like GPR18 and GPR55 . These interactions can modulate various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C22H37NO3 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26) |
InChI-Schlüssel |
XZQKRCUYLKDPEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
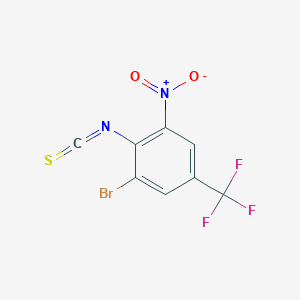
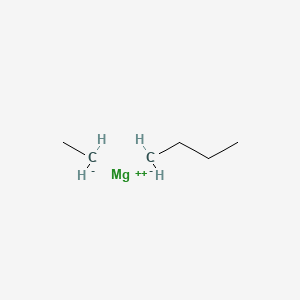
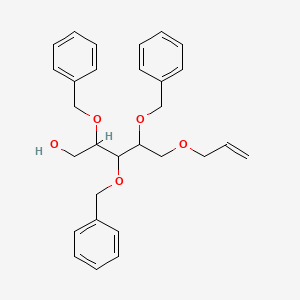
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)
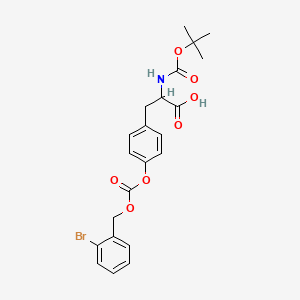
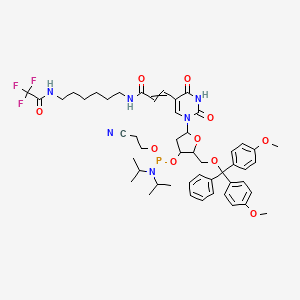
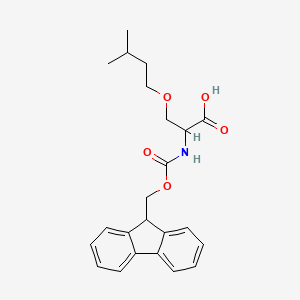
![[3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate](/img/structure/B13392739.png)

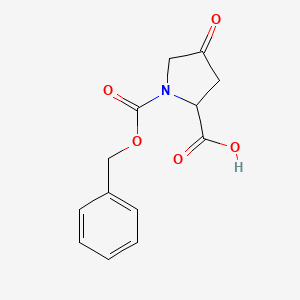
![2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)
